Cyclopropyl[3-(trifluoromethoxy)phenyl]methanamine
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Overview
Description
Cyclopropyl[3-(trifluoromethoxy)phenyl]methanamine is a chemical compound with the molecular formula C11H12F3NO and a molecular weight of 231.22 g/mol It is characterized by the presence of a cyclopropyl group attached to a phenyl ring substituted with a trifluoromethoxy group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl[3-(trifluoromethoxy)phenyl]methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Substitution on the Phenyl Ring: The trifluoromethoxy group is introduced via nucleophilic aromatic substitution reactions, using reagents such as trifluoromethoxide salts.
Attachment of the Methanamine Group: The methanamine group is introduced through reductive amination reactions, using reagents like sodium cyanoborohydride or hydrogenation catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl[3-(trifluoromethoxy)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or catalytic hydrogenation, converting the compound to its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation using palladium on carbon.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines, alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Cyclopropyl[3-(trifluoromethoxy)phenyl]methanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.
Medicine: Explored for its potential therapeutic effects, including as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Cyclopropyl[3-(trifluoromethoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, receptor selectivity, and downstream signaling effects are essential to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Cyclopropyl[3-(trifluoromethoxy)phenyl]methanamine can be compared with other similar compounds, such as:
Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group, leading to different electronic and steric properties.
Cyclopropyl[3-(methoxy)phenyl]methanamine: Similar structure but with a methoxy group instead of a trifluoromethoxy group, affecting its reactivity and biological activity.
Cyclopropyl[3-(fluoro)phenyl]methanamine: Similar structure but with a fluoro group, influencing its chemical stability and pharmacokinetic properties.
The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct electronic effects and enhances its potential as a versatile intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
cyclopropyl-[3-(trifluoromethoxy)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)16-9-3-1-2-8(6-9)10(15)7-4-5-7/h1-3,6-7,10H,4-5,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFFZVPWHBHILQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=CC=C2)OC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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